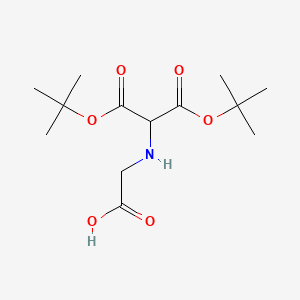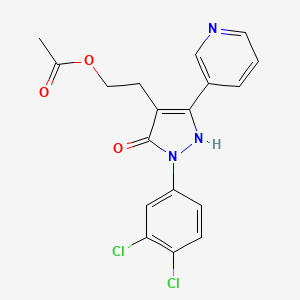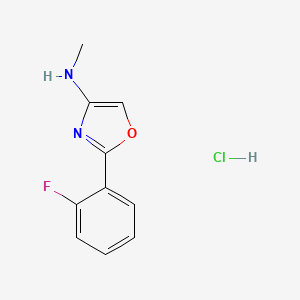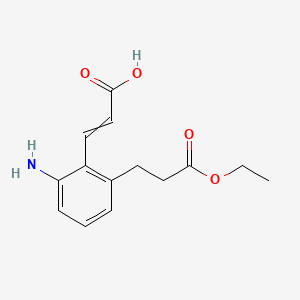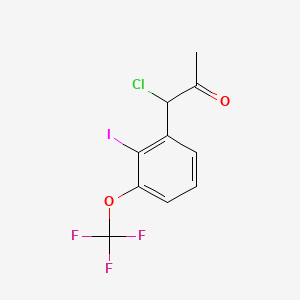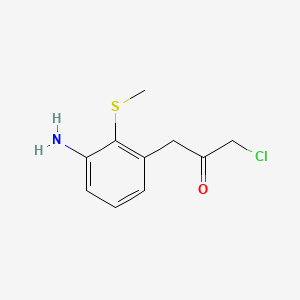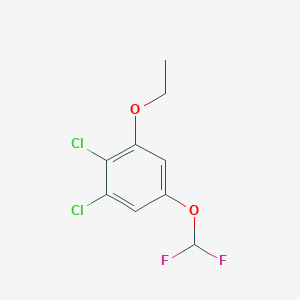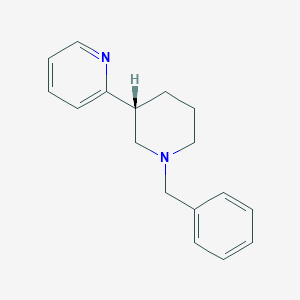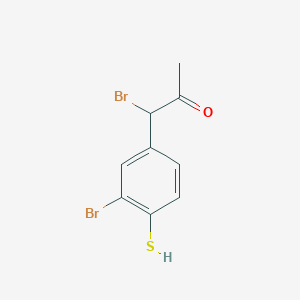
1-Bromo-1-(3-bromo-4-mercaptophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-1-(3-bromo-4-mercaptophenyl)propan-2-one is an organobromine compound with the molecular formula C9H8Br2OS. This compound is characterized by the presence of bromine and sulfur atoms, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-1-(3-bromo-4-mercaptophenyl)propan-2-one can be synthesized through a multi-step process involving the bromination of appropriate precursors. One common method involves the bromination of 1-(3-bromo-4-mercaptophenyl)propan-2-one using bromine or a brominating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions, where the reaction conditions are optimized for yield and purity. The use of catalysts and specific reaction temperatures can enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-1-(3-bromo-4-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atoms.
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Applications De Recherche Scientifique
1-Bromo-1-(3-bromo-4-mercaptophenyl)propan-2-one is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its reactivity and ability to interact with biological molecules.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-1-(3-bromo-4-mercaptophenyl)propan-2-one involves its interaction with various molecular targets. The bromine and sulfur atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is the basis for its potential biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromopropane: An organobromine compound used as a solvent and in industrial applications.
2-Bromo-1-(4-methoxyphenyl)propan-1-one: A similar compound with different substituents, used in organic synthesis.
1-(4-Bromo-3-mercaptophenyl)propan-1-one: A closely related compound with similar reactivity.
Uniqueness
1-Bromo-1-(3-bromo-4-mercaptophenyl)propan-2-one is unique due to the presence of both bromine and sulfur atoms, which confer distinct reactivity and potential biological activities. Its specific structure allows for targeted interactions with biological molecules, making it valuable in scientific research .
Propriétés
Formule moléculaire |
C9H8Br2OS |
|---|---|
Poids moléculaire |
324.03 g/mol |
Nom IUPAC |
1-bromo-1-(3-bromo-4-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H8Br2OS/c1-5(12)9(11)6-2-3-8(13)7(10)4-6/h2-4,9,13H,1H3 |
Clé InChI |
QAUCETJINRZAHA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=CC(=C(C=C1)S)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


